3-Bromoquinolin-8-amine
Overview
Description
3-Bromoquinolin-8-amine is a chemical compound belonging to the quinoline family. It is characterized by a bromine atom at the third position and an amine group at the eighth position on the quinoline ring. This compound has a molecular formula of C9H7BrN2 and a molecular weight of 223.07 g/mol . It is known for its autofluorescent properties and is used in various scientific assays .
Mechanism of Action
Target of Action
Quinolin-8-amines, a class of compounds to which 3-bromoquinolin-8-amine belongs, are known to interact with various biological targets due to their versatile applications in medicinal and synthetic organic chemistry .
Mode of Action
Quinolin-8-amines, in general, are known to undergo intramolecular main group metal lewis acid-catalyzed formal hydroamination as well as hydroarylation . This suggests that this compound might interact with its targets through similar mechanisms, leading to changes in the target’s function.
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) ranges from 1.83 to 2.59 , which could impact its bioavailability.
Biochemical Analysis
Biochemical Properties
It is known to be involved in intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines
Molecular Mechanism
The molecular mechanism of action of 3-Bromoquinolin-8-amine is not well-defined. It is known to be involved in intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoquinolin-8-amine can be achieved through several methods. One common approach involves the use of N-propargyl aniline derivatives. The process includes intramolecular main group metal Lewis acid-catalyzed formal hydroamination and hydroarylation using mono-propargylated aromatic ortho-diamines . The reaction can be conducted under aerobic conditions with stannic chloride or indium (III) chloride as catalysts .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 3-Bromoquinolin-8-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Sodium azide, palladium catalysts.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate.
Reduction Reactions: Reducing agents like stannous chloride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate.
Major Products Formed:
Substitution Reactions: Formation of azido derivatives.
Oxidation Reactions: Formation of quinoline N-oxides.
Reduction Reactions: Formation of amine derivatives.
Coupling Reactions: Formation of biaryl compounds.
Scientific Research Applications
3-Bromoquinolin-8-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Quinoline: The parent compound with a benzene ring fused to a pyridine ring.
8-Bromoquinoline: Similar structure but lacks the amine group at the eighth position.
3-Aminoquinoline: Similar structure but lacks the bromine atom at the third position.
Uniqueness: 3-Bromoquinolin-8-amine is unique due to the presence of both a bromine atom and an amine group on the quinoline ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile building block in organic synthesis .
Properties
IUPAC Name |
3-bromoquinolin-8-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-7-4-6-2-1-3-8(11)9(6)12-5-7/h1-5H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDROWMOVSVLHDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20568410 | |
Record name | 3-Bromoquinolin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20568410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139399-67-0 | |
Record name | 3-Bromo-8-quinolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139399-67-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromoquinolin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20568410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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